4-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)benzenesulfonamide
Overview
Description
4-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)benzenesulfonamide: is a complex organic compound known for its potential applications in various scientific fields. This compound features a benzodioxole ring, a sulfamoylanilino group, and a carboxamide group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-sulfamoylaniline under controlled conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography are essential to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoylanilino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
- N-(4-sulfamoylanilino)-1,3-benzodioxole-5-carboxamide
- N-(4-sulfamoylanilino)-sulfanylidenemethyl]-1,3-benzodioxole-5-sulfonamide
Uniqueness: 4-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13N3O5S2 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[(4-sulfamoylphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H13N3O5S2/c16-25(20,21)11-4-2-10(3-5-11)17-15(24)18-14(19)9-1-6-12-13(7-9)23-8-22-12/h1-7H,8H2,(H2,16,20,21)(H2,17,18,19,24) |
InChI Key |
XJYZIRYULSLJTH-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CC=C(C=C3)S(=O)(=O)N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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